Enantiomeric Identity: Optical Rotation Sign Inversion Between D‑ and L‑Enantiomer DCHA Salts
The dicyclohexylamine (DCHA) salt of the target D‑enantiomer exhibits a specific optical rotation of [α]²⁰D = –44 ± 2° (c = 0.5, DMF) , whereas the corresponding L‑enantiomer DCHA salt rotates plane‑polarized light to [α]²⁰D = +35.5 ± 2° (c = 1, MeOH) . The sign inversion (–44° vs. +35.5°) provides an unambiguous fingerprint for enantiomeric identity.
| Evidence Dimension | Specific optical rotation (chiroptical identity) |
|---|---|
| Target Compound Data | [α]²⁰D = –44 ± 2° (c = 0.5, DMF) – Boc‑3‑chloro‑D‑tyrosine·DCHA |
| Comparator Or Baseline | [α]²⁰D = +35.5 ± 2° (c = 1, MeOH) – Boc‑3‑chloro‑L‑tyrosine·DCHA |
| Quantified Difference | Sign inversion (– vs. +); absolute magnitude difference ≈ 8.5° under differing solvent/concentration conditions |
| Conditions | D‑enantiomer: DMF, c = 0.5 g/dL, 20 °C; L‑enantiomer: MeOH, c = 1 g/dL, 20 °C |
Why This Matters
Procurement of the wrong enantiomer can be detected immediately by polarimetry; laboratories synthesizing cryptophycin analogs or other D‑configured peptides can verify lot identity before committing to multistep synthesis.
